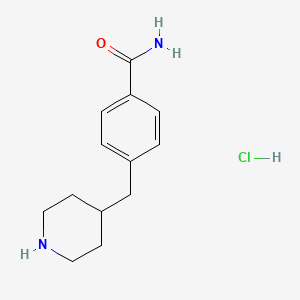

4-(Piperidin-4-ylmethyl)benzamide hydrochloride

Descripción general

Descripción

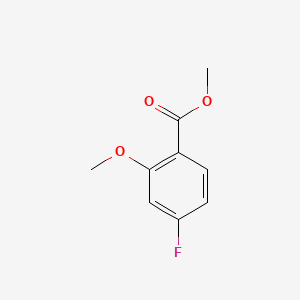

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 333795-11-2 . It has a molecular weight of 254.76 and its IUPAC name is 4-(4-piperidinylmethyl)benzamide hydrochloride . It is a solid substance and is also known as PBH.

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring in “4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, has been studied extensively . The synthesis generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Molecular Structure Analysis

The InChI code for “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a solid substance . It should be stored in a sealed container in a dry room at room temperature .Aplicaciones Científicas De Investigación

Gastrointestinal Motility Enhancement

4-(Piperidin-4-ylmethyl)benzamide hydrochloride has been studied for its potential in enhancing gastrointestinal motility. Specifically, certain benzamide derivatives, including those with a polar substituent group at the 1-position of the piperidine ring, have been synthesized and evaluated for their effects on accelerating gastric emptying and increasing the frequency of defecation. One derivative, known as Y-36912, was found to be a selective 5-HT4 receptor agonist, demonstrating potential as a novel prokinetic agent effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Anti-Acetylcholinesterase Activity

Research has also explored the anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those structurally related to 4-(Piperidin-4-ylmethyl)benzamide hydrochloride. The introduction of bulky moieties and substituents significantly increased the anti-AChE activity, with certain compounds demonstrating remarkable potency as inhibitors of acetylcholinesterase. This research highlights potential applications in the development of antidementia agents (Sugimoto et al., 1990).

Potential in Antidementia Development

The application in antidementia drug development is further supported by studies on piperidine derivatives that show affinity for acetylcholinesterase. These compounds, by influencing acetylcholine levels, could be significant in the treatment of dementia-related symptoms and conditions (Sugimoto et al., 1992).

Antibacterial Properties

Some studies have focused on the synthesis and bioactivity of benzamides and their metal complexes, revealing notable antibacterial properties. These compounds have been tested against various bacterial strains and have shown promising results in comparison to standard antibiotics. The findings suggest potential applications of these compounds in antibacterial treatments (Khatiwora et al., 2013).

Analgesic and Antidepressive Effects

Investigations into the δ-opioid mechanisms of certain benzamide derivatives have shown that they possess analgesic and antidepressive effects. These effects are primarily mediated through the δ-opioid receptors, indicating potential use in chronic pain treatment (Nozaki et al., 2012).

Antipsychotic Agent Development

Further research has explored the potential of substituted benzamides as neuroleptic agents. These compounds have been evaluated for their binding to various receptors and their ability to antagonize specific behavioral responses in mice, indicating their potential as antipsychotic agents (Norman et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propiedades

IUPAC Name |

4-(piperidin-4-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASKEKSKJWHBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467638 | |

| Record name | 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-ylmethyl)benzamide hydrochloride | |

CAS RN |

333795-11-2 | |

| Record name | 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.